Cas no 2137513-23-4 (4-(4-Methylpiperidin-1-yl)oxan-3-ol)

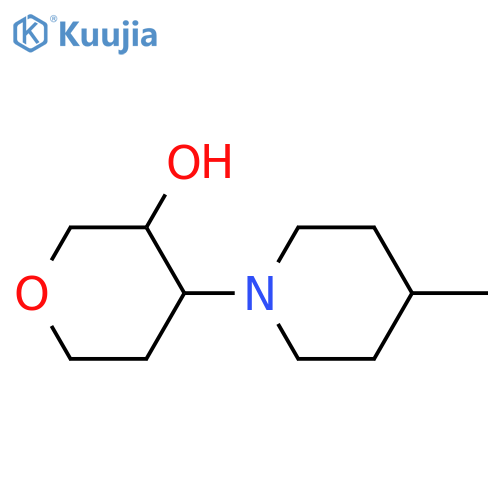

2137513-23-4 structure

商品名:4-(4-Methylpiperidin-1-yl)oxan-3-ol

CAS番号:2137513-23-4

MF:C11H21NO2

メガワット:199.28994345665

MDL:MFCD30701803

CID:5608996

PubChem ID:165955481

4-(4-Methylpiperidin-1-yl)oxan-3-ol 化学的及び物理的性質

名前と識別子

-

- EN300-843477

- 4-(4-methylpiperidin-1-yl)oxan-3-ol

- 2137513-23-4

- 4-(4-Methylpiperidin-1-yl)oxan-3-ol

-

- MDL: MFCD30701803

- インチ: 1S/C11H21NO2/c1-9-2-5-12(6-3-9)10-4-7-14-8-11(10)13/h9-11,13H,2-8H2,1H3

- InChIKey: WQRFPODBBZYVSK-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(C1)O)N1CCC(C)CC1

計算された属性

- せいみつぶんしりょう: 199.157228913g/mol

- どういたいしつりょう: 199.157228913g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1

4-(4-Methylpiperidin-1-yl)oxan-3-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-843477-10.0g |

4-(4-methylpiperidin-1-yl)oxan-3-ol |

2137513-23-4 | 95.0% | 10.0g |

$5159.0 | 2025-02-21 | |

| Enamine | EN300-843477-2.5g |

4-(4-methylpiperidin-1-yl)oxan-3-ol |

2137513-23-4 | 95.0% | 2.5g |

$2351.0 | 2025-02-21 | |

| Enamine | EN300-843477-1.0g |

4-(4-methylpiperidin-1-yl)oxan-3-ol |

2137513-23-4 | 95.0% | 1.0g |

$1200.0 | 2025-02-21 | |

| Enamine | EN300-843477-0.05g |

4-(4-methylpiperidin-1-yl)oxan-3-ol |

2137513-23-4 | 95.0% | 0.05g |

$1008.0 | 2025-02-21 | |

| Enamine | EN300-843477-0.25g |

4-(4-methylpiperidin-1-yl)oxan-3-ol |

2137513-23-4 | 95.0% | 0.25g |

$1104.0 | 2025-02-21 | |

| Enamine | EN300-843477-0.1g |

4-(4-methylpiperidin-1-yl)oxan-3-ol |

2137513-23-4 | 95.0% | 0.1g |

$1056.0 | 2025-02-21 | |

| Enamine | EN300-843477-10g |

4-(4-methylpiperidin-1-yl)oxan-3-ol |

2137513-23-4 | 10g |

$5159.0 | 2023-09-02 | ||

| Enamine | EN300-843477-5.0g |

4-(4-methylpiperidin-1-yl)oxan-3-ol |

2137513-23-4 | 95.0% | 5.0g |

$3479.0 | 2025-02-21 | |

| Enamine | EN300-843477-0.5g |

4-(4-methylpiperidin-1-yl)oxan-3-ol |

2137513-23-4 | 95.0% | 0.5g |

$1152.0 | 2025-02-21 | |

| Enamine | EN300-843477-5g |

4-(4-methylpiperidin-1-yl)oxan-3-ol |

2137513-23-4 | 5g |

$3479.0 | 2023-09-02 |

4-(4-Methylpiperidin-1-yl)oxan-3-ol 関連文献

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

2137513-23-4 (4-(4-Methylpiperidin-1-yl)oxan-3-ol) 関連製品

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量